5-Bromo-4-methyl-2-nitroaniline
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Overview
Description
5-Bromo-4-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 4-methylacetanilide, undergoes nitration to introduce the nitro group at the 2-position.
Bromination: The nitro compound is then subjected to bromination to introduce the bromine atom at the 5-position.
Deprotection: Finally, the acetamide protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
Reduction: 5-Bromo-4-methyl-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 5-Bromo-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-4-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-nitroaniline depends on the specific application and the target molecule
Nitro Group: Can participate in redox reactions and form hydrogen bonds.
Bromo Group: Can undergo substitution reactions, allowing for further functionalization.
Amino Group: Can act as a nucleophile in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylaniline: Similar structure but lacks the nitro group.
5-Bromo-2-nitroaniline: Similar structure but lacks the methyl group.
4-Methyl-2-nitroaniline: Similar structure but lacks the bromine atom
Uniqueness
5-Bromo-4-methyl-2-nitroaniline is unique due to the presence of all three substituents (bromo, methyl, and nitro groups) on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-4-methyl-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVXSOYABRHNEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402221 |
Source
|
Record name | 5-bromo-4-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40371-63-9 |
Source
|
Record name | 5-bromo-4-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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